molecular formula C16H16BrN3O2S B12480826 4-(5-bromothiophen-2-yl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(5-bromothiophen-2-yl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12480826
M. Wt: 394.3 g/mol
InChI Key: MVPKHLRITSCELW-UHFFFAOYSA-N
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Description

4-(5-bromothiophen-2-yl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a bromothiophene moiety and a pyrazoloquinoline core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromothiophen-2-yl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common method involves the condensation of 5-bromothiophene-2-carboxaldehyde with a suitable hydrazine derivative to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromothiophen-2-yl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-(5-bromothiophen-2-yl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure may impart specific biological activities that can be harnessed for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 4-(5-bromothiophen-2-yl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(5-bromothiophen-2-yl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C16H16BrN3O2S/c1-16(2)5-7-11(8(21)6-16)12(9-3-4-10(17)23-9)13-14(18-7)19-20-15(13)22/h3-4,12H,5-6H2,1-2H3,(H3,18,19,20,22)

InChI Key

MVPKHLRITSCELW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(S4)Br)C(=O)C1)C

Origin of Product

United States

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